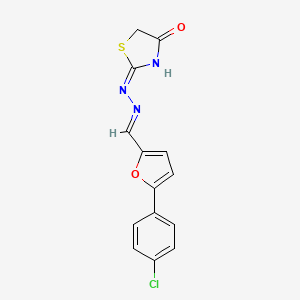![molecular formula C20H21FN2O2 B6056138 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6056138.png)
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one, also known as FPDP, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective ligand for the central benzodiazepine receptor, which is a subtype of the GABA-A receptor. FPDP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one binds to the central benzodiazepine receptor on the GABA-A receptor complex, which enhances the binding of GABA to the receptor and increases chloride ion influx into the neuron. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, leading to the anxiolytic, sedative, and anticonvulsant effects of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one.
Biochemical and Physiological Effects
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase GABA binding and chloride ion influx in various brain regions, including the amygdala, hippocampus, and cortex. 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has also been shown to decrease glutamate release and increase dopamine release in the striatum, suggesting a potential role in the treatment of addiction.
实验室实验的优点和局限性
The advantages of using 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one in lab experiments include its high potency and selectivity for the central benzodiazepine receptor, which allows for precise targeting of the GABA-A receptor complex. 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one also has a relatively long half-life, which allows for sustained effects in animal models. However, the limitations of using 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one in lab experiments include its potential for sedation and motor impairment, which can confound behavioral assays.
未来方向
There are several potential future directions for research on 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one. One area of interest is the development of novel analogs with improved selectivity and reduced side effects. Another area of interest is the investigation of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one's potential use in the treatment of other neurological and psychiatric disorders, such as post-traumatic stress disorder and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms underlying 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one's effects on neurotransmitter systems and behavior.
合成方法
The synthesis of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one involves the reaction of 3-(2-fluorophenyl)-3-phenylpropanoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then cyclized with acetic anhydride to yield 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one in high yield and purity.
科学研究应用
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic, sedative, and anticonvulsant properties in preclinical studies. 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome and opioid addiction.
属性
IUPAC Name |
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-20(25)23-12-10-19(24)22-11-13-23/h1-9,17H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFBFBDNDSRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6056057.png)
![2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6056062.png)
![3-butyl-1-methyl-4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperazinone](/img/structure/B6056072.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6056079.png)
![N-(1-cyclopropylethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6056083.png)

![1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6056090.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6056093.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B6056121.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6056145.png)
![7-(3,4-difluorobenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6056148.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056149.png)
![4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol](/img/structure/B6056160.png)
![2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6056167.png)